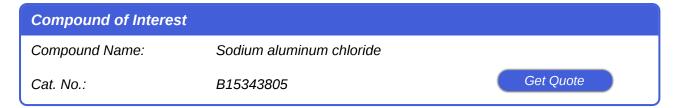


Thermodynamic Properties of Sodium Aluminum Chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic data for **sodium aluminum chloride** (NaAlCl₄). The information is curated for professionals in research and development who require precise thermodynamic values and an understanding of their experimental determination. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents a logical workflow for thermodynamic property determination.

Core Thermodynamic Data

The thermodynamic properties of **sodium aluminum chloride** are crucial for a variety of applications, including high-temperature battery systems and as a catalyst in chemical synthesis.[1][2][3] A summary of the key thermodynamic data is presented below.

Table 1: Standard Thermodynamic Properties of NaAlCl₄ at 298.15 K



| Property | Symbol | Value | Units | Reference |
|--|--------|----------|---------|-----------|
| Standard Enthalpy of Formation (solid) | ΔfH° | -1142.23 | kJ/mol | [4] |
| Standard Molar Entropy (solid) | S° | 188.30 | J/mol·K | [4] |
| Standard Molar Entropy (solid) | S° | 184 | J/mol·K | [5] |

Table 2: Temperature-Dependent Thermodynamic Data

for NaAlCl4

| Property | Equation/Value | Temperature Range | Units | Reference |
|--|--------------------------------|----------------------|--------|-----------|
| Gibbs Free Energy of Formation | ΔfG° = -1117.5 + 0.2460·T (±2) | 423 - 623 | kJ/mol | [5] |
| Enthalpy of Formation (liquid, from NaCl(s) and AlCl ₃ (s)) | -1850 | 550 | J/mol | [5] |
| Melting Point | 426 | К | 152.85 | °C |
| Melting Point | 157 | °C | 430.15 | К |
| Melting Point | 185 | °C | 458.15 | К |

Table 3: Heat Capacity of Solid NaAlCl₄ (Shomate Equation)

The heat capacity (Cp) of solid NaAlCl₄ can be calculated using the Shomate equation over a specified temperature range.[4]

Equation: Cp(t) = A + B·t + C·t² + D·t³ + E/t²



where:

- t = temperature in Kelvin / 1000
- Cp = heat capacity in J/mol·K

Parameters for NaAlCl₄ (298 - 1000 K):[4]

| Parameter | Value |
|-----------|-----------|
| A | 86.29207 |
| В | 243.2272 |
| С | -166.2332 |
| D | 35.01397 |
| E | 0.876477 |

Experimental Protocols

The determination of the thermodynamic properties of **sodium aluminum chloride** involves several key experimental techniques. The following sections provide detailed methodologies for these experiments.

Determination of Gibbs Free Energy by Galvanic Cell Method

The standard Gibbs free energy of formation of NaAlCl₄ can be determined using a galvanic cell.[5][6]

Objective: To measure the electromotive force (EMF) of a galvanic cell to determine the Gibbs free energy of the formation reaction.

Materials:

High-purity Sodium (Na)

Foundational & Exploratory





- High-purity Aluminum (Al)
- Sodium Chloride (NaCl)
- Aluminum Chloride (AlCl₃)
- β"-alumina solid electrolyte
- Inert gas (e.g., Argon)
- High-temperature furnace
- Potentiostat/high-impedance voltmeter
- Tungsten and carbon electrodes

Procedure:

- Preparation of the Electrolyte: A molten salt electrolyte of a specific composition, typically a
 mixture of NaCl and AlCl₃ to form NaAlCl₄, is prepared under an inert atmosphere to prevent
 moisture contamination.
- Cell Assembly: A galvanic cell is constructed with sodium and aluminum as the electrodes and the molten NaAlCl₄ as the electrolyte. A common cell configuration is: Na(l) | β"-alumina | NaAlCl₄(l) | Al(s)
- Temperature Control: The cell is placed in a furnace, and the temperature is precisely controlled and measured.
- EMF Measurement: The open-circuit potential (EMF) of the cell is measured at various temperatures using a high-impedance voltmeter to ensure negligible current flow.
- Data Analysis: The Gibbs free energy change (ΔG) for the cell reaction is calculated from the measured EMF (E) using the equation: ΔG = -nFE where 'n' is the number of moles of electrons transferred in the cell reaction and 'F' is the Faraday constant.
- Temperature Dependence: By measuring the EMF at different temperatures, the temperature dependence of the Gibbs free energy can be determined, allowing for the calculation of



entropy (ΔS) and enthalpy (ΔH) changes using the following relationships: $\Delta S = -(d(\Delta G)/dT)$ p = nF(dE/dT) p $\Delta H = \Delta G + T\Delta S$

Determination of Enthalpy of Formation by Calorimetry

The enthalpy of formation of NaAlCl4 can be determined using solution calorimetry.

Objective: To measure the heat released or absorbed during the formation of NaAlCl4 from its constituent salts.

Materials:

- High-purity NaCl
- High-purity AlCl3
- Deionized water or a suitable solvent
- A precision calorimeter (e.g., a coffee-cup calorimeter for educational purposes or a more sophisticated isothermal or isoperibol calorimeter for high-precision measurements)
- Calibrated thermometer or temperature probe

Procedure:

- Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change.
- Reaction I: Dissolution of NaCl and AlCl₃: A known mass of a stoichiometric mixture of NaCl and AlCl₃ is dissolved in a known volume of the solvent within the calorimeter. The temperature change is carefully recorded.
- Reaction II: Dissolution of NaAlCl₄: A known mass of pre-synthesized NaAlCl₄ is dissolved in the same amount of solvent in the calorimeter, and the temperature change is recorded.
- Heat Calculation: The heat of each reaction (q) is calculated using the formula: q =
 (C_calorimeter + m_solution * c_solution) * ΔT where C_calorimeter is the heat capacity of



the calorimeter, m_solution is the mass of the solution, c_solution is the specific heat capacity of the solution, and ΔT is the temperature change.

 Hess's Law Application: By applying Hess's Law to the dissolution reactions, the enthalpy of formation of NaAlCl4 from NaCl and AlCl3 can be calculated.

Determination of Phase Diagram by Differential Thermal Analysis (DTA) and Visual Observation

The phase diagram of the NaCl-AlCl₃ system, which includes the formation and melting of NaAlCl₄, can be determined using a combination of DTA and visual observation.[7]

Objective: To identify the temperatures of phase transitions (e.g., melting, eutectic points) in the NaCl-AlCl₃ system at various compositions.

Materials:

- High-purity NaCl and AlCl₃
- Differential Thermal Analyzer (DTA)
- Sealed sample tubes (e.g., quartz or Pyrex)
- High-temperature furnace with a viewing window
- Thermocouple

Procedure:

- Sample Preparation: Mixtures of NaCl and AlCl₃ of varying compositions are prepared in an inert atmosphere and sealed in sample tubes.
- DTA Analysis: The samples are heated and cooled at a controlled rate in the DTA apparatus.
 The temperature difference between the sample and a reference material is recorded as a function of temperature. Peaks in the DTA curve indicate phase transitions.
- Visual Observation: For refining the phase diagram, especially the liquidus and solidus lines, samples are heated in a furnace with a viewing window. The temperatures at which the first



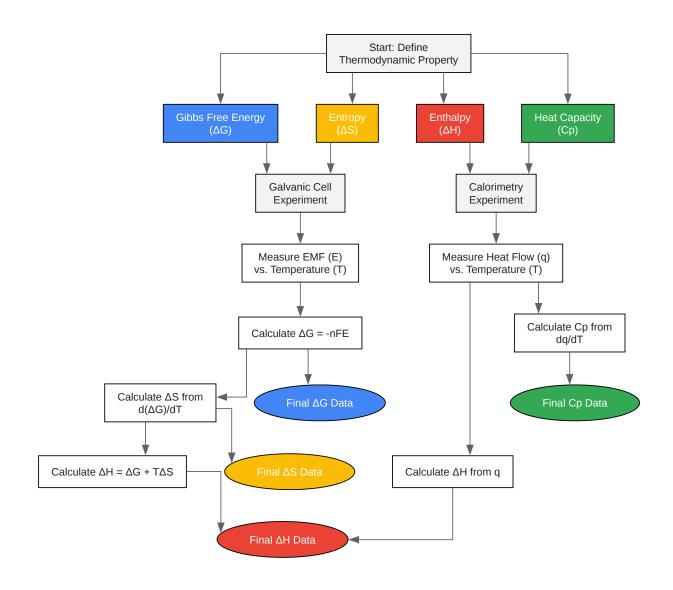
and last crystals melt upon heating, and at which the first crystals appear upon cooling, are visually observed.[7]

• Phase Diagram Construction: The data from the DTA and visual observations are plotted on a temperature-composition graph to construct the phase diagram. X-ray diffraction can be used to identify the solid phases present at different compositions and temperatures.[7]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of **sodium aluminum chloride**.





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Experimental workflow for thermodynamic data determination.



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